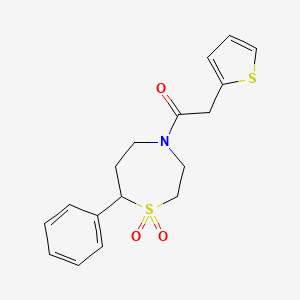![molecular formula C13H20BrN3O B2478117 N-[(5-bromopyrazin-2-yl)methyl]octanamide CAS No. 2094456-65-0](/img/structure/B2478117.png)
N-[(5-bromopyrazin-2-yl)methyl]octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromopyrazin-2-yl)methyl]octanamide is an organic compound characterized by the presence of a bromopyrazine moiety attached to an octanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyrazin-2-yl)methyl]octanamide typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to a reductive amination process using a suitable reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-bromopyrazin-2-yl)methyl]octanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The carbonyl group in the octanamide chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium).
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Major Products
Substitution: N-[(5-substituted-pyrazin-2-yl)methyl]octanamide derivatives.
Oxidation: this compound N-oxide.
Reduction: N-[(5-bromopyrazin-2-yl)methyl]octanol.
Applications De Recherche Scientifique
N-[(5-bromopyrazin-2-yl)methyl]octanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of N-[(5-bromopyrazin-2-yl)methyl]octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazine moiety can form hydrogen bonds and hydrophobic interactions with the active site of the target, leading to inhibition or modulation of its activity. The octanamide chain may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(5-chloropyrazin-2-yl)methyl]octanamide
- N-[(5-fluoropyrazin-2-yl)methyl]octanamide
- N-[(5-iodopyrazin-2-yl)methyl]octanamide
Uniqueness
N-[(5-bromopyrazin-2-yl)methyl]octanamide is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogens. This can lead to distinct biological activities and chemical reactivity compared to its chloro, fluoro, and iodo analogs.
Propriétés
IUPAC Name |
N-[(5-bromopyrazin-2-yl)methyl]octanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O/c1-2-3-4-5-6-7-13(18)17-9-11-8-16-12(14)10-15-11/h8,10H,2-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIIJLDMUAYXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCC1=CN=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2478039.png)

![1-methyl-N-[4-oxo-4-(1-pyrrolidinyl)butyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2478043.png)

![4-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2478045.png)



![1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B2478052.png)



![N-(2,3-dihydro-1H-inden-2-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2478057.png)
